molecular formula C17H19NO2 B184903 (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine CAS No. 504432-21-7

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine

Cat. No.: B184903
CAS No.: 504432-21-7
M. Wt: 269.34 g/mol
InChI Key: IWOPODOWUMOAKZ-UHFFFAOYSA-N
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Description

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is an organic compound characterized by the presence of a benzodioxole ring and an ethylbenzylamine moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-ethylbenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Secondary or tertiary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of novel materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • (1,3-Benzodioxol-5-ylmethyl)(4-methylbenzyl)amine
  • (1,3-Benzodioxol-5-ylmethyl)(4-chlorobenzyl)amine

Uniqueness

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is unique due to the presence of the ethyl group on the benzylamine moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16/h3-9,18H,2,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOPODOWUMOAKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60353347
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504432-21-7
Record name 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60353347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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